molecular formula C23H24F2N4O4 B13955368 Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 100491-55-2

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Katalognummer: B13955368
CAS-Nummer: 100491-55-2
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: ODICOKYUSMCETD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes fluorine atoms, a piperazine ring, and a naphthyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, including the formation of the naphthyridine core, introduction of the fluorine atoms, and attachment of the piperazine ring. One common synthetic route involves the use of starting materials such as 4-fluoroaniline, ethyl acetoacetate, and 2-chloroethylamine hydrochloride. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted analogs .

Wissenschaftliche Forschungsanwendungen

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphthyridine derivatives with fluorine atoms and piperazine rings. Examples include:

Uniqueness

The uniqueness of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate lies in its specific combination of functional groups and its potential biological activities. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

100491-55-2

Molekularformel

C23H24F2N4O4

Molekulargewicht

458.5 g/mol

IUPAC-Name

ethyl 6-fluoro-1-(4-fluorophenyl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C23H24F2N4O4/c1-2-33-23(32)18-14-29(16-5-3-15(24)4-6-16)21-17(20(18)31)13-19(25)22(26-21)28-9-7-27(8-10-28)11-12-30/h3-6,13-14,30H,2,7-12H2,1H3

InChI-Schlüssel

ODICOKYUSMCETD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N3CCN(CC3)CCO)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.